

Comparative analysis of Pegamine and Vasicine

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Compound of Interest		
Compound Name:	Pegamine	
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It appears there might be some ambiguity in the term "**Pegamine**." In much of the scientific literature, "Peganine" is used as a synonym for "Vasicine," referring to the same quinazoline alkaloid. However, to provide a meaningful comparative analysis as requested, this guide will focus on comparing Vasicine with its closely related and naturally co-occurring alkaloid, Vasicinone. Vasicinone is an oxidized metabolite of Vasicine and both are found in the plant Adhatoda vasica, often being studied together for their pharmacological effects.

This guide presents a comparative analysis of Vasicine and Vasicinone, providing researchers, scientists, and drug development professionals with a comprehensive overview of their chemical properties, biological activities, and underlying mechanisms, supported by experimental data.

Chemical and Physical Properties

Vasicine and Vasicinone share a core quinazoline structure but differ in their oxidation state, which influences their physicochemical properties and biological activities.

Property	Vasicine	Vasicinone	Reference
Chemical Formula	C11H12N2O	C11H10N2O2	[1]
Molar Mass	188.23 g/mol	202.20 g/mol	[2]
Appearance	White crystalline solid	-	
Melting Point	211-212 °C	201-202 °C	-
UV λmax	283 nm	-	[2]



Comparative Biological Activities

Both Vasicine and Vasicinone exhibit a range of pharmacological effects, with notable differences in their potency and specific activities.

Biological Activity	Vasicine	Vasicinone	Reference
Bronchodilator	Potent	Less potent than Vasicine	[1][3]
Uterine Stimulant	Strong	Weak	[4]
Cardiac Effect	Depressant	Weak stimulant	[3][4]
Anticholinesterase	Strong inhibitor of AChE and BChE	-	[5]
Anti-inflammatory	Demonstrated activity	Demonstrated activity	[1][6]
Antioxidant	Demonstrated activity	-	[6][7]
Antimicrobial	Active against certain bacteria	Active against certain bacteria	[8][9]
Anticancer	Cytotoxic to lung adenocarcinoma cells	Induces apoptosis in lung cancer cells	[1][8][9]

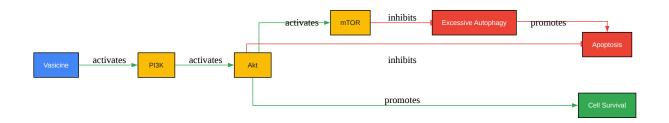
Mechanism of Action and Signaling Pathways

The differential effects of Vasicine and Vasicinone can be attributed to their interactions with distinct molecular targets and signaling pathways.

Vasicine's Protective Effect in Myocardial Infarction

Recent studies have elucidated the cardioprotective effects of Vasicine, highlighting its role in modulating oxidative stress and inflammation via the PI3K/Akt signaling pathway.[6] In a rat model of myocardial infarction, Vasicine treatment was shown to upregulate the phosphorylation of PI3K and Akt in a dose-dependent manner.[6] This activation is associated with the inhibition of excessive autophagy and suppression of apoptosis.[6]





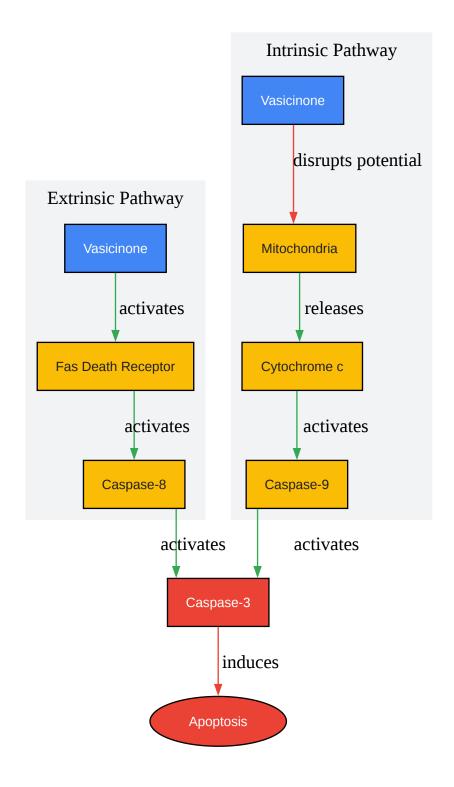
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Caption: Vasicine activates the PI3K/Akt/mTOR pathway.

Vasicinone's Anti-Proliferative Activity in Lung Cancer

Vasicinone has been shown to induce apoptosis in lung carcinoma cells through both mitochondria-dependent and independent pathways.[1] It can activate Fas death receptors, leading to the activation of caspase-8 and subsequent downstream apoptotic events.[1] Additionally, Vasicinone can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.[1] Some studies also suggest that vasicinone analogues can act as potent inhibitors of the PI3K/Akt/FoxO3a pathway.[1]





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Caption: Vasicinone induces apoptosis via extrinsic and intrinsic pathways.

Pharmacokinetics



The pharmacokinetic profiles of Vasicine have been investigated in animal models.

Understanding these parameters is crucial for determining appropriate dosing and predicting in vivo efficacy.

Parameter	Value (in Wistar rats)	Reference
Dose	0.065 mg/kg (single oral dose)	[10][11]
Cmax	12.8 ng/mL	[10][11]
Tmax	4 hours	[10][11]
Bioavailability	Dose-dependent (6.9% at 1 mg/kg to 22.8% at 10 mg/kg)	[10]
Plasma Protein Binding	Weakly bound	[12]
Metabolism	Metabolized into Vasicinone and other metabolites	[1][5]
Excretion	Primarily renal clearance	[5]

Toxicology

Toxicological studies are essential for evaluating the safety profile of potential drug candidates.

Study Type	Species	Findings	Reference
Chronic Toxicity	Rats and Monkeys	No significant toxicity reported at therapeutic doses.	[13][14]
In Vitro Cytotoxicity	Monkey Kidney Cell Line	Safe up to 250 μg/mL; cytotoxic at 500 μg/mL and 1000 μg/mL.	[15]
Adverse Effects (in silico)	-	Predicted adverse effects include panic, hypertension, and shivering.	[16]



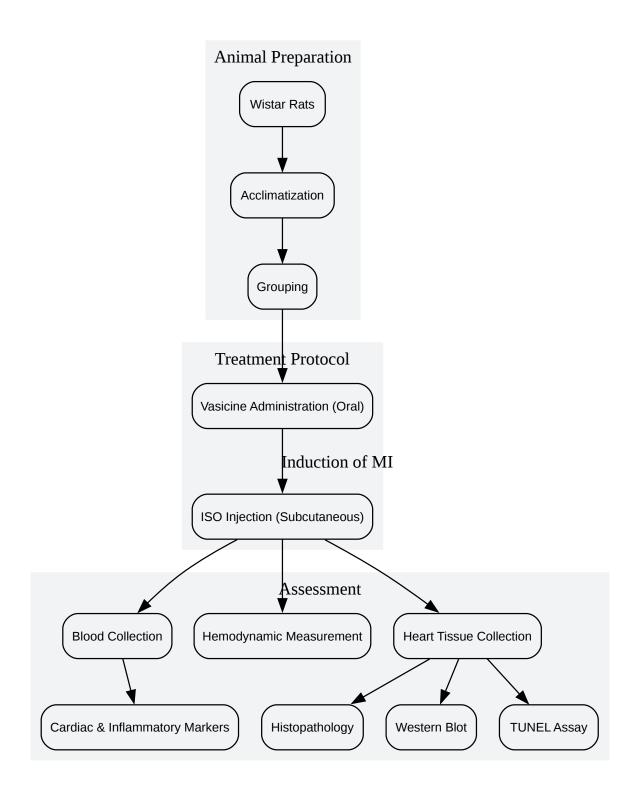
Experimental Protocols

This section provides an overview of the methodologies used in key studies cited in this guide.

In Vivo Myocardial Infarction Model

- Objective: To investigate the protective effect of Vasicine against myocardial infarction in rats.[6]
- Animal Model: Male Wistar rats.
- Induction of Myocardial Infarction: Isoproterenol (ISO) was administered subcutaneously at a dose of 100 mg/kg for two consecutive days.
- Treatment Groups: Different doses of Vasicine (2.5, 5, and 10 mg/kg body weight) were administered orally for a specified period before ISO injection.
- Assessment:
 - Cardiac Markers: Lactate dehydrogenase (LDH), creatine kinase-MB (CK-MB), and troponin T (TnT) levels were measured in the serum.[6]
 - Hemodynamic Parameters: Left ventricular systolic pressure (LVSP) and myocardial contractility (+dp/dtmax and -dp/dtmax) were recorded.[6]
 - Inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)
 levels were measured.[6]
 - Histopathology: Heart tissue sections were stained with hematoxylin and eosin to assess myocardial necrosis.[6]
 - Western Blot Analysis: Expression of proteins involved in the PI3K/Akt pathway (p-PI3K, p-Akt) and apoptosis (BcI-2, Bax, caspase-3) were analyzed.
 - TUNEL Assay: To detect apoptotic cells in the heart tissue.





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Caption: Workflow for in vivo myocardial infarction study.



In Vitro Cytotoxicity Assay

- Objective: To determine the cytotoxic effect of Vasicine on a normal cell line.[15]
- Cell Line: Monkey kidney cell line (Vero cells).
- · Method: Microculture Tetrazolium (MTT) assay.
- Procedure:
 - Vero cells were seeded in a 96-well plate and incubated.
 - After 24 hours, the cells were treated with different concentrations of Vasicine extract (10 μg, 100 μg, 250 μg, 500 μg, and 1000 μg/mL).[15]
 - The plate was incubated for another 24 hours.
 - MTT reagent was added to each well, and the plate was incubated for 4 hours.
 - The formazan crystals were dissolved in a solubilizing agent.
 - The absorbance was measured at a specific wavelength using a microplate reader.
- Endpoint: Cell viability was calculated as a percentage of the control (untreated cells).
 Cytopathic effects were observed under a microscope.[15]

Conclusion

Vasicine and its metabolite, Vasicinone, are two important quinazoline alkaloids with a broad spectrum of pharmacological activities. While both compounds exhibit bronchodilatory, anti-inflammatory, and anticancer properties, they differ in their potency and specific mechanisms of action. Vasicine appears to be a more potent bronchodilator and uterine stimulant, with demonstrated cardioprotective effects through the PI3K/Akt signaling pathway.[3][4][6] In contrast, Vasicinone shows promise as an anti-cancer agent by inducing apoptosis through multiple pathways.[1] The comparative data presented in this guide provides a valuable resource for researchers in the field of natural product chemistry and drug discovery, facilitating further investigation into the therapeutic potential of these compounds.



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